molecular formula C26H32N2O3 B2382913 N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide CAS No. 880794-41-2

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide

Cat. No.: B2382913
CAS No.: 880794-41-2
M. Wt: 420.553
InChI Key: FNGCHFRKGHCKDW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its molecular structure features a 2,5-dimethoxyphenyl group, a motif found in compounds that are selective agonists for the serotonin 2A receptor (5-HT2A) . This structural characteristic suggests potential utility in neuropharmacological studies, particularly in the investigation of psychiatric disorders such as depression, anxiety, and substance abuse disorder . The compound also incorporates a 3-(4-methylphenyl)adamantanyl group. The adamantane moiety is known for its lipophilicity and ability to enhance blood-brain barrier penetration, making it a valuable scaffold in the design of central nervous system (CNS)-active agents. The specific mechanism of action, biological targets, and research applications for this compound are currently undefined and require further investigation. Researchers are encouraged to utilize this compound as a tool to explore its potential interactions with neurological targets and its broader pharmacological profile. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1-adamantyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-17-4-6-20(7-5-17)25-12-18-10-19(13-25)15-26(14-18,16-25)28-24(29)27-22-11-21(30-2)8-9-23(22)31-3/h4-9,11,18-19H,10,12-16H2,1-3H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCHFRKGHCKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=C(C=CC(=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the preparation of the dimethoxyphenyl and methylphenyl intermediates, followed by their coupling with the adamantanyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, it has applications in the industry, particularly in the development of new materials and environmental remediation technologies.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1)

Property N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide N-(4-ethoxyphenyl)-1-adamantanecarboxamide
Core Structure 3-(4-methylphenyl)adamantane + 2,5-dimethoxyphenyl carboxamide 1-adamantanecarboxamide + 4-ethoxyphenyl
Molecular Formula ~C₂₅H₃₁N₂O₃ (estimated) C₁₉H₂₅NO₂
Molecular Weight ~407.5 g/mol (estimated) 299.4 g/mol
Key Substituents 2,5-Dimethoxy, 4-methylphenyl on adamantane 4-Ethoxy on phenyl
Lipophilicity (LogP) Higher (due to additional methylphenyl and dimethoxy groups) Moderate (ethoxy group reduces hydrophobicity)
Potential Applications CNS targeting, oncology (inferred from structural analogs) Not explicitly stated in evidence

Structural Insights :

  • The target compound’s 3-(4-methylphenyl)adamantane substituent increases steric hindrance compared to the unsubstituted adamantane in N-(4-ethoxyphenyl)-1-adamantanecarboxamide. This may influence receptor binding specificity.

Dimethoxyphenyl-Containing Bioactive Compounds

(E)-3-(2,5-dimethoxyphenyl)-N-[2-[4-(hydroxycarbamoyl)anilino]-2-oxo-ethyl]prop-2-enamide (12D)

Property This compound Compound 12D
Core Structure Adamantane-carboxamide + dimethoxyphenyl Enamide-linked dimethoxyphenyl + hydroxycarbamoyl aniline
Molecular Weight ~407.5 g/mol (estimated) Not reported in evidence
Pharmacological Activity Unknown (structural inference suggests CNS/oncology) Antitumor (explicitly stated)
Key Functional Groups Adamantane, carboxamide Hydroxycarbamoyl, enamide

Functional Contrast :

  • Compound 12D’s hydroxycarbamoyl group is a known pharmacophore in histone deacetylase (HDAC) inhibitors, suggesting a mechanism distinct from the adamantane-derived target compound.
  • The enamide linker in 12D may confer conformational flexibility, whereas the adamantane-carboxamide structure in the target compound prioritizes rigidity and lipid bilayer penetration .

N-Substituted Maleimides and Acetonitriles

N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile

Property This compound N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile
Core Structure Adamantane-carboxamide + dimethoxyphenyl Nitrophenyl acetonitrile + dimethylamino
Electronic Properties Electron-rich (methoxy groups) Electron-deficient (nitro groups)
Theoretical Applications Molecular modeling for CNS targets Charge-transfer studies, optoelectronics

Methodological Overlap :

  • Studies on N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile emphasize quantum chemical calculations to predict dipole moments and charge distribution, a methodology applicable to the target compound for optimizing its electronic profile .

Biological Activity

N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula C23H30N2O3C_{23}H_{30}N_2O_3. It features a dimethoxyphenyl moiety and an adamantanyl structure, which are known to influence its pharmacological properties.

1. Antitumor Activity

Recent studies have demonstrated that related compounds in the benzamide class exhibit significant antitumor activity. For instance, a derivative showed potent inhibitory effects on human class I HDAC isoforms and induced apoptosis in myelodysplastic syndrome cell lines. This suggests that this compound may similarly affect tumor growth and cell cycle regulation due to its structural similarities .

The mechanism by which these compounds exert their effects often involves the modulation of histone deacetylase (HDAC) activity, leading to changes in gene expression associated with cell proliferation and survival. For example, compounds that increase acetylation levels of histones can induce cell cycle arrest and apoptosis in cancer cells .

3. Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution profiles. They often show minimal metabolic degradation across various species, suggesting a potential for effective therapeutic use with manageable side effects .

Case Study 1: Antitumor Efficacy

In a study involving xenograft models, a structurally related compound demonstrated significant tumor reduction compared to controls, indicating that this compound could possess similar antitumor properties .

Case Study 2: In Vitro Studies

In vitro assays using human cancer cell lines revealed that certain benzamide derivatives inhibited cell growth effectively. The results indicated a dose-dependent response, highlighting the potential applicability of this compound in cancer therapy .

Data Table: Biological Activity Overview

Activity Description Reference
AntitumorInduces apoptosis in cancer cells
HDAC InhibitionPotent inhibition of HDAC isoforms
Cell Cycle ArrestInduces G1 phase arrest in cancer cells
PharmacokineticsFavorable absorption and minimal metabolism

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling the adamantane-amine moiety with a 2,5-dimethoxyphenyl carboxamide precursor. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt or DCC to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Reaction temperature (0–5°C for coupling steps) and stoichiometric control of reactants (1:1.2 molar ratio of amine to carboxamide) enhance efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for confirming adamantane cage integrity and methoxy group positions. 2D-NMR (COSY, HSQC) resolves overlapping signals from aromatic and adamantane protons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves conformational flexibility of the adamantane and methoxyphenyl groups (e.g., dihedral angles between 44.5°–77.5° in analogous structures) .

Q. How can preliminary biological activity be screened for this compound?

  • Methodological Answer :

  • In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7, A549) using MTT assays at concentrations ranging from 1–100 µM. Include positive controls like cisplatin .
  • Enzyme binding : Fluorescence polarization assays to evaluate interactions with targets like kinases or GPCRs, leveraging the adamantane group’s hydrophobic binding potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent variation : Modify the 4-methylphenyl group on the adamantane (e.g., replace with halogenated or electron-withdrawing groups) to assess impact on solubility and target affinity .
  • Adamantane substitution : Introduce polar groups (e.g., hydroxyl) to the adamantane cage to enhance water solubility while retaining rigidity .
  • Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) to predict binding modes with biological targets like proteases or kinases .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Validation of computational models : Cross-check docking results with experimental IC₅₀ values. For discrepancies, refine force field parameters (e.g., AMBER for MD simulations) or account for solvent effects .
  • Conformational analysis : Use variable-temperature NMR or cryo-EM to identify dominant conformers in solution that may differ from static computational models .

Q. How can the mechanism of action be elucidated for this compound in cancer models?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle regulation) .
  • Protein interaction profiling : Pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners .
  • In vivo validation : Xenograft mouse models with pharmacokinetic profiling (Cmax, AUC) to correlate efficacy with bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility and stability data across studies?

  • Methodological Answer :

  • Standardized protocols : Use identical solvents (e.g., DMSO stock solutions stored at -80°C) and pH buffers (e.g., PBS at pH 7.4) for all assays .
  • Accelerated stability studies : HPLC monitoring under stress conditions (40°C/75% RH) to identify degradation products and refine storage guidelines .

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